molecular formula C9H9BrFNO2 B8706233 2-Bromo-5-fluoro-N-methoxy-N-methylbenzamide

2-Bromo-5-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B8706233
M. Wt: 262.08 g/mol
InChI Key: NHAOVMBDBLQOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H9BrFNO2 and its molecular weight is 262.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-bromo-5-fluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3

InChI Key

NHAOVMBDBLQOCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)F)Br)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromo-5-fluorobenzoic acid (4.60 g, 0.02 mol), N,O-Dimethylhydroxylamine hydrochloride (2.05 g, 0.02 mol), carbon tertabromide (6.9 g, 0.02 mol) was added to mixture of methylene chloride (100 mL) and triethylamine (2.9 mL, 0.02 mol). Triphenylphospine (5.53 g, 0.02 mol) was added to the solution over 1 hour and stirred for another 1 hour. The solution was concentrated to an oil. Hexanes (100 mL) and Ethyl Acetate (100 mL) were added to the oil and stirred for 1 hour then filtered. The filtrate was concentrated and the residue was purified by chromatography (Hexanes/Ethyl Acetate) on silica gel to afford 2-bromo-5-fluoro-N-methoxy-N-methylbenzamide as a foamy white solid in 73% yield. 1H NMR (CDCl3, 500 MHz) δ3.00-3.98 (m, 6 H), 6.97-7.08 (m, 2H), 7.51-7.54 (m, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-bromo-5-fluorobenzoic acid (2.0 g, 9.13 mmol) in DCM (90 mL) at room temperature was added N,O-dimethylhydroxylamine hydrochloride (1.069 g, 10.96 mmol), N-(3-dimethylaminopropyl)-K-ethylcarbodiimide hydrochloride (2.276 g, 11.87 mmol), hydroxybenzotriazole (1.818 g, 11.87 mmol) and triethylamine (2.55 mL, 18.26 mmol). The resulting mixture was stirred at room temperature for 5.5 h after which time the reaction was quenched by addition of sat. aq. NaHCO3 solution and the layers separated. The organic layer was then washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting crude material was purified by column chromatography (SiO2, 0-40% EtOAc/Hexanes) to afford 2-bromo-5-fluoro-N-methoxy-N-methylbenzamide as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.54 (dd, J=8.8, 4.9 Hz, 1H), 7.05 (dd, J=8.2, 3.0 Hz, 1H), 7.00 (td, J=8.4, 3.0 Hz, 1H), 3.50 (s, 2H), 3.38 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.069 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-(3-dimethylaminopropyl)-K-ethylcarbodiimide hydrochloride
Quantity
2.276 g
Type
reactant
Reaction Step Two
Quantity
1.818 g
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Two

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